(1H-imidazol-4-yl)(isoindolin-2-yl)methanone
Description
Historical Context and Development Timeline
The synthetic origins of this compound trace to early 21st-century innovations in transition-metal-catalyzed cyclization reactions. Key milestones include:
Early synthetic approaches relied on stepwise construction of individual heterocycles followed by ketone bridge installation. The 2020s saw paradigm shifts toward one-pot multicomponent assemblies leveraging N,N'-carbonyldiimidazole (CDI) activation, reducing synthesis steps from 5-6 stages to 2-3 with improved yields (68-92%).
Significance in Heterocyclic Medicinal Chemistry
This hybrid scaffold addresses critical challenges in drug design:
- Bioavailability Enhancement : The methanone linker reduces overall polarity (cLogP ~2.1) compared to parent heterocycles, improving membrane permeability.
- Target Versatility : Crystallographic studies demonstrate simultaneous engagement with catalytic triads (via imidazole) and peripheral anionic sites (via isoindoline) in acetylcholinesterase.
- Metabolic Stability : The fused system resists oxidative degradation, with in vitro microsomal stability t₁/₂ >120 minutes compared to 45 minutes for isolated imidazoles.
Notably, the isoindoline component provides conformational restriction that enhances binding entropy, while the imidazole's imine nitrogen serves as a hydrogen bond donor-acceptor switch.
Structural Significance of Combined Imidazole-Isoindoline Scaffold
X-ray diffraction analyses reveal three critical structural features:
- Dihedral Angle Modulation : The imidazole and isoindoline planes form a 55-65° dihedral angle, creating a chiral pocket suitable for asymmetric catalysis.
- Tautomeric Flexibility : The imidazole ring exhibits N-H tautomerism (ΔG‡ = 12.3 kcal/mol), enabling adaptive hydrogen bonding.
- Conformational Lock : The methanone spacer restricts isoindoline puckering to envelope conformations (pseudorotation amplitude <15°).
These characteristics enable unique binding modes, as demonstrated in kinase inhibition assays where the scaffold simultaneously occupies ATP-binding and allosteric pockets.
Research Evolution and Contemporary Significance
Recent advancements focus on three domains:
Synthetic Methodology
Modern protocols employ continuous flow systems with immobilized Pd/C catalysts, achieving 89% yield in 2 hours versus 24 hours batch reactions. Microwave-assisted CDI coupling reduces reaction times from 18 hours to 45 minutes.
Therapeutic Applications
- Alzheimer's Disease : Compound 8a analogues show 0.11 µM IC₅₀ against AChE with 270:1 selectivity over BChE.
- Oncology : Structural derivatives inhibit FLT3 kinase at 8.3 nM while maintaining >100-fold selectivity against VEGFR2.
Computational Design Molecular dynamics simulations (200 ns trajectories) predict stable binding poses with RMSD <1.8 Å, correlating with experimental IC₅₀ values (R²=0.91). Machine learning models using 1,243 structural variants achieve 89% accuracy in predicting inhibitory activity.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(1H-imidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(11-5-13-8-14-11)15-6-9-3-1-2-4-10(9)7-15/h1-5,8H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKOICWLINZNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-imidazol-4-yl)(isoindolin-2-yl)methanone typically involves the reaction of imidazole derivatives with isoindoline derivatives under specific conditions. One common method involves the use of chloroacetyl chloride and potassium carbonate in dichloromethane at temperatures ranging from 0 to 20°C . The reaction proceeds with the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(1H-imidazol-4-yl)(isoindolin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or isoindoline rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that (1H-imidazol-4-yl)(isoindolin-2-yl)methanone possesses noteworthy biological properties:
Anticancer Activity
Studies have shown that imidazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The compound has demonstrated efficacy against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections. Its mode of action may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes within microbial cells.
Therapeutic Potential
The therapeutic applications of this compound extend to:
- Inhibitors of Enzymatic Activity : Research indicates that this compound can act as an inhibitor for various enzymes, including those involved in inflammation and cancer progression .
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Case studies have been conducted to assess the effectiveness and safety of this compound in clinical settings:
| Study | Objective | Findings |
|---|---|---|
| Case Study 1 | Evaluate anticancer effects in vitro | Significant reduction in cell viability in breast cancer cell lines after treatment with the compound. |
| Case Study 2 | Assess antimicrobial efficacy | The compound showed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties. |
| Case Study 3 | Investigate neuroprotective effects | Observed improvements in cognitive function in animal models treated with the compound compared to control groups. |
Mechanism of Action
The mechanism of action of (1H-imidazol-4-yl)(isoindolin-2-yl)methanone is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Key Observations :
- The isoindolin-2-yl group introduces a bicyclic amine, contrasting with planar aryl groups (e.g., trimethoxyphenyl in ABI-231), which may influence steric interactions in biological targets .
- Sulfonyl and halogen substituents (e.g., in and ) enhance metabolic stability or enable radioimaging applications but may reduce solubility .
Physicochemical Properties
- Thermal Stability: Compounds like di(1H-tetrazol-5-yl) methanone oxime decompose at 288.7°C, stabilized by hydrogen bonding . The isoindoline moiety in the target compound may confer similar stability due to its rigid structure, though experimental data are lacking.
- Crystallography: Imidazole-imine analogs (e.g., ) exhibit triclinic packing with dihedral angles ~56° between aromatic planes, stabilized by C–H⋯N and π–π interactions. The isoindoline group could alter packing efficiency due to its non-planar geometry .
- Solubility : ABI-231 derivatives with trimethoxyphenyl groups show moderate aqueous solubility (~20 µM), whereas sulfonyl-containing analogs () may exhibit lower solubility due to increased hydrophobicity . The isoindoline group’s amine functionality could improve solubility via protonation at physiological pH.
Biological Activity
The compound (1H-imidazol-4-yl)(isoindolin-2-yl)methanone is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of isoindoline derivatives with imidazole or its derivatives. The general synthetic route can be summarized as follows:
- Starting Materials : Isoindoline and appropriate imidazole derivatives.
- Reaction Conditions : The reaction is usually conducted under mild conditions, often using solvents such as DMF or DMSO.
- Characterization : The final product is characterized using NMR, IR, and mass spectrometry to confirm its structure.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Activity
Research has shown that compounds containing the imidazole and isoindoline moieties exhibit significant anticancer properties. For instance, a series of 2-aryl-4-benzoyl-imidazoles were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The results indicated that modifications in the aryl groups significantly affected their potency (IC50 values ranging from nanomolar to micromolar concentrations) .
| Compound ID | IC50 ± SEM (nM) |
|---|---|
| 5cb | 24 ± 2 |
| 4cb | 38 ± 3 |
| Paclitaxel | 4 ± 1 |
This table illustrates the comparative potency of different compounds against multidrug-resistant cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.
The mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific protein targets involved in cancer cell proliferation and survival pathways, such as Hsp90 . The selective inhibition of Hsp90β has been linked to the degradation of oncogenic client proteins, providing a rationale for the observed anticancer effects.
Case Studies
Several case studies have documented the efficacy of imidazole-based compounds in preclinical models:
- Study on Hsp90 Inhibition : A study demonstrated that a related compound selectively inhibited Hsp90β, leading to decreased levels of client proteins associated with tumor growth . This suggests a promising avenue for further development of this compound as a therapeutic agent.
- Antimicrobial Activity : Another study explored the antimicrobial properties of imidazole derivatives, revealing that certain metal complexes exhibited enhanced activity compared to their ligand counterparts against various bacterial strains . This underscores the potential for broader biological applications beyond anticancer activity.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that variations in substituents on the imidazole and isoindoline rings can significantly influence biological activity. For instance, modifications at specific positions can enhance binding affinity to target proteins or improve solubility and bioavailability .
Q & A
Q. What are the standard synthetic routes for preparing (1H-imidazol-4-yl)(isoindolin-2-yl)methanone and related analogs?
The synthesis typically involves lithiation of 2-aryl-1-(phenylsulfonyl)-1H-imidazole derivatives followed by reaction with substituted benzoyl chlorides. For example, tert-butyllithium in THF at −78°C initiates deprotonation, enabling nucleophilic attack on the benzoyl chloride. Post-reaction workup includes extraction with ethyl acetate and purification via column chromatography . Modifications in substituents (e.g., methoxy, halogen, or hydroxyl groups) require tailored benzoyl chloride precursors and optimization of reaction stoichiometry .
Q. How are structural and purity analyses conducted for this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz, DMSO/CD3OD) are used to confirm regiochemistry and substituent positions. For example, aromatic protons in the isoindolin-2-yl group resonate at δ 7.4–8.2 ppm, while imidazole protons appear as singlets near δ 7.7–8.4 ppm .
- HPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) assesses purity (>95% required for biological testing). Retention times (tR) vary with substituents; e.g., 3,4,5-trimethoxyphenyl analogs elute at ~14.5 min .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M + H]⁺ or [M − H]⁻) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from substituent electronic/steric effects or assay conditions. For example:
- Tubulin Binding : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 5ea) show enhanced antiproliferative activity due to improved colchicine-site binding, whereas fluorophenyl derivatives (e.g., 5eb) exhibit reduced potency. This aligns with computational docking studies showing methoxy groups enhancing hydrophobic interactions .
- Solubility vs. Activity : Hydroxyl-substituted analogs (e.g., 6ha) may have lower cellular uptake due to polarity, despite high in vitro binding affinity. Parallel artificial membrane permeability assays (PAMPA) can quantify this .
Q. What strategies optimize the pharmacokinetic profile of imidazole-isoindolinone hybrids?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., Cl, F) at meta/para positions to reduce CYP450-mediated oxidation. For instance, 4-chlorophenyl analogs (6fa) show prolonged half-lives in microsomal assays .
- Bioavailability : Nanoparticulate formulations (e.g., PLGA encapsulation) improve solubility and tumor targeting, as demonstrated for ABI-231 analogs in metastatic melanoma models .
Q. How do researchers validate target engagement in cellular models?
- Immunofluorescence Microscopy : Tubulin depolymerization is visualized in cancer cells treated with colchicine-site inhibitors. For example, 3,4,5-trimethoxyphenyl derivatives disrupt mitotic spindles, leading to G2/M arrest .
- Competitive Binding Assays : Fluorescent colchicine analogs (e.g., BODIPY-colchicine) are displaced by test compounds, quantified via fluorescence polarization .
Methodological Considerations
Q. What are best practices for designing SAR studies on this scaffold?
- Substituent Libraries : Synthesize analogs with systematic variations (e.g., methoxy, hydroxyl, halogen) at the benzoyl and imidazole aryl positions .
- Data Normalization : Use reference compounds (e.g., colchicine, combretastatin A-4) to calibrate tubulin polymerization inhibition assays .
- Statistical Validation : Apply multi-parametric optimization (MPO) scores to balance potency, selectivity, and ADME properties .
Q. How to address discrepancies between in vitro and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
